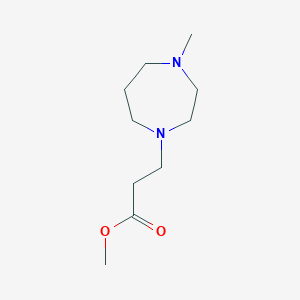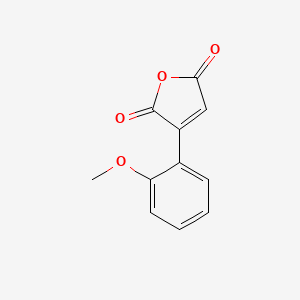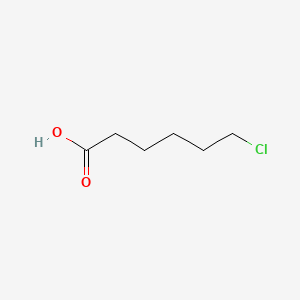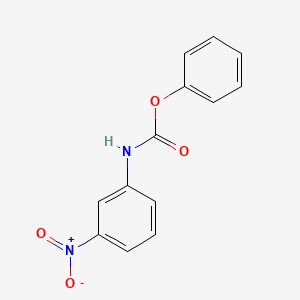
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride” is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride” is represented by the formula C8H9ClN2O .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Screening
- Synthesis and antioxidant activity : This compound serves as a precursor in synthesizing new heterocyclic derivatives, including pyrazolone and chromene, with potential antioxidant properties. Sallam et al., 2020
- Anti-rotavirus activity : Derivatives synthesized using this compound have shown significant activity against rotavirus, suggesting potential as antiviral agents. El‐Helw et al., 2020
- Fluorescent film preparation : Derivatives of this compound have been used in the synthesis of acrylates, promising as monomers for preparing fluorescent films. Soboleva et al., 2017
- Antimicrobial properties : Various synthesized compounds involving derivatives of this compound have exhibited significant inhibitory efficiency against gram-positive and gram-negative bacteria. Zaki et al., 2016
- Modification of hydrogels : This compound is used in modifying poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and potential for medical applications due to their antibacterial and antifungal activities. Aly et al., 2015
- Potential antitumor agents : Derivatives synthesized from this compound have shown significant cytotoxic activity against certain types of breast and ovarian tumors. Farag et al., 2010
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELUJYYFJRNRT-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)

![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)
![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)


